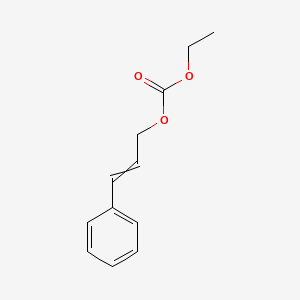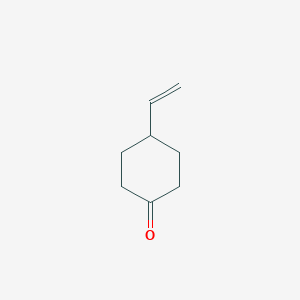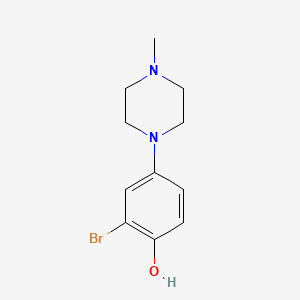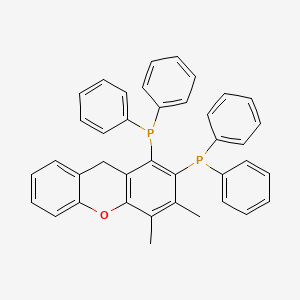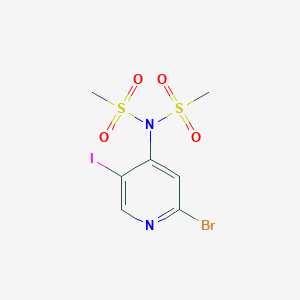
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide is a complex organic compound that features both halogenated pyridine and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide typically involves multi-step organic reactions. The starting materials often include halogenated pyridines and sulfonamide precursors. Common synthetic routes may involve:
Halogenation: Introduction of bromine and iodine atoms into the pyridine ring.
Sulfonation: Attachment of sulfonyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide involves its interaction with specific molecular targets. The halogenated pyridine ring and sulfonamide groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromo-5-chloropyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide
- N-(2-Iodo-5-fluoropyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide
Uniqueness
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which can impart distinct chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.
Propriétés
Formule moléculaire |
C7H8BrIN2O4S2 |
|---|---|
Poids moléculaire |
455.1 g/mol |
Nom IUPAC |
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrIN2O4S2/c1-16(12,13)11(17(2,14)15)6-3-7(8)10-4-5(6)9/h3-4H,1-2H3 |
Clé InChI |
PRVXMWWQTOPGIS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1=CC(=NC=C1I)Br)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


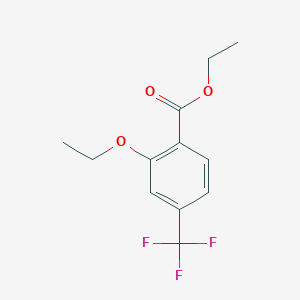
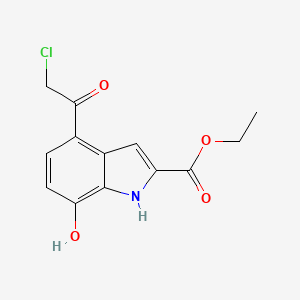
![N-[3-Fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B8541474.png)
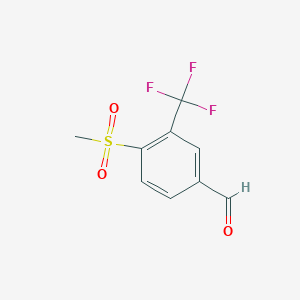

![4-{[(2-Methoxyethyl)methylamino]methyl}phenylamine](/img/structure/B8541518.png)
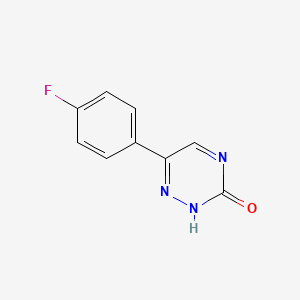
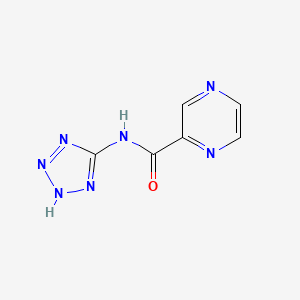
![(+/-)-(7-Cyano-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indol-2-yl)-carbamic acid isopropyl ester](/img/structure/B8541536.png)

